

Initial Characterization of 1-Butanamine, Hydrofluoride: A Technical Guide

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Compound of Interest

Compound Name: 1-Butanamine, hydrofluoride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial characterization of **1-Butanamine, hydrofluoride**. Due to the limited availability of specific experimental data for the hydrofluoride salt, this document combines reported data for **1-Butanamine, hydrofluoride** with extensive data for the parent compound, 1-Butanamine, and general principles of alkylammonium halides. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields, offering a structured overview of the compound's properties, proposed characterization methodologies, and a summary of its safety profile. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

1-Butanamine, a primary alkylamine, and its salts are utilized in various chemical syntheses, including the manufacturing of pesticides, pharmaceuticals, and emulsifiers. The hydrofluoride salt of 1-butanamine is of interest for applications where a fluoride anion is required in a non-aqueous environment. A thorough understanding of its fundamental physicochemical and spectroscopic properties is essential for its effective and safe use in research and development. This guide aims to provide a baseline characterization of **1-Butanamine, hydrofluoride**.

Physicochemical Properties

Quantitative data for **1-Butanamine, hydrofluoride** is sparse in the public domain. The following tables summarize the available data for the hydrofluoride salt and provide a more comprehensive dataset for the free base, 1-Butanamine, for comparative purposes.

Table 1: Physicochemical Properties of **1-Butanamine, hydrofluoride**

Property	Value	Source
Molecular Formula	C4H12FN	--INVALID-LINK--
Molecular Weight	93.1432 g/mol	--INVALID-LINK--
Melting Point	Data not available	-
Boiling Point	Data not available	-
Density	Data not available	-
Solubility	Expected to be soluble in water and polar organic solvents.	General chemical principles

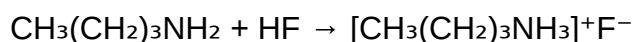
Table 2: Physicochemical Properties of 1-Butanamine (Free Base)

Property	Value	Source
Molecular Formula	C4H11N	--INVALID-LINK--
Molecular Weight	73.1368 g/mol	--INVALID-LINK--
Melting Point	-49 °C	--INVALID-LINK--
Boiling Point	77-79 °C	--INVALID-LINK--
Density	0.74 g/mL at 25 °C	--INVALID-LINK--
Solubility in water	Miscible	--INVALID-LINK--

Synthesis and Reactions

1-Butanamine is commercially produced through the reaction of 1-butanol with ammonia over an alumina catalyst. The hydrofluoride salt can be prepared by the acid-base reaction of 1-Butanamine with hydrofluoric acid.

General Reaction Scheme:



As a typical primary amine, 1-Butanamine undergoes reactions such as alkylation, acylation, and condensation with carbonyl compounds.

Spectroscopic Data

Detailed spectroscopic data specifically for **1-Butanamine, hydrofluoride** is not readily available. The following sections describe the expected spectral characteristics based on the structure and provide data for the free base where available.

Infrared (IR) Spectroscopy

An IR spectrum for "Butylamine hydrofluoride" is available from the NIST WebBook, though the spectrum itself is not displayed here. Key expected vibrational modes for the butylammonium cation would include N-H stretching (around 3200-3000 cm^{-1}), C-H stretching (around 2960-2870 cm^{-1}), and N-H bending (around 1600-1500 cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of the butylammonium cation is expected to show signals corresponding to the four different types of protons in the butyl chain and the ammonium protons. The chemical shifts will be influenced by the positively charged nitrogen.

^{13}C NMR: The carbon NMR spectrum of the butylammonium cation will display four signals corresponding to the four carbon atoms of the butyl group.

^{19}F NMR: The fluorine-19 NMR spectrum is expected to show a single resonance for the fluoride anion. The chemical shift will be dependent on the solvent and the concentration of the salt.

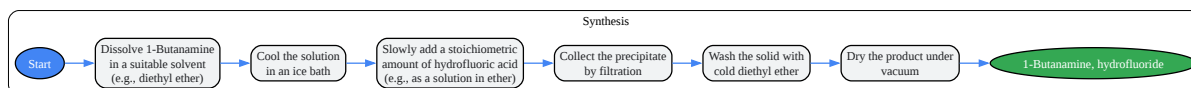
Table 3: Predicted and Reported NMR Data

Nucleus	Predicted Chemical Shifts (ppm) for Butylammonium ion	Reported Chemical Shifts (ppm) for 1-Butanamine (Free Base)
^1H NMR	Data not available	δ 2.68 (t, 2H), 1.43 (m, 2H), 1.33 (m, 2H), 0.92 (t, 3H)
^{13}C NMR	Data not available	δ 41.8, 36.3, 20.2, 13.9
^{19}F NMR	Dependent on solvent and concentration	Not applicable

Experimental Protocols

The following are proposed, detailed methodologies for the characterization of **1-Butanamine, hydrofluoride** based on standard analytical techniques.

Synthesis of 1-Butanamine, hydrofluoride



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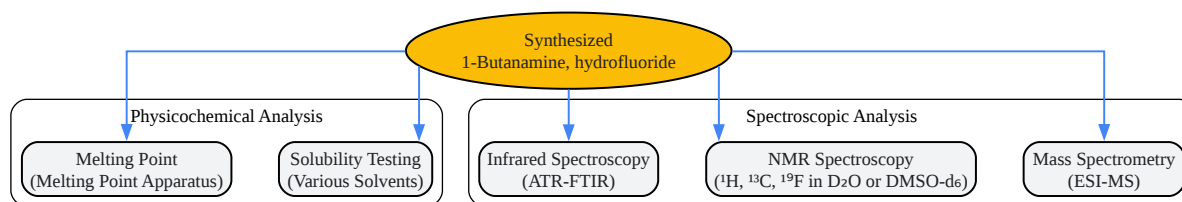
Caption: Workflow for the synthesis of **1-Butanamine, hydrofluoride**.

Methodology:

- **Dissolution:** Dissolve one equivalent of 1-Butanamine in a suitable anhydrous solvent, such as diethyl ether, in a flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.

- **Acid Addition:** Slowly add one equivalent of a standardized solution of hydrofluoric acid in the same solvent to the stirred amine solution. Caution: Hydrofluoric acid is extremely corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- **Precipitation and Isolation:** The **1-Butanamine, hydrofluoride** salt will precipitate out of the solution. Collect the solid product by vacuum filtration.
- **Washing:** Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
- **Drying:** Dry the product under vacuum to remove residual solvent.

Characterization Workflow



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Caption: Proposed workflow for the characterization of **1-Butanamine, hydrofluoride**.

Methodologies:

- **Melting Point Determination:**
 - Place a small amount of the dried product in a capillary tube.
 - Determine the melting point range using a standard melting point apparatus.
- **Solubility Assessment:**

- Add approximately 10 mg of the sample to 1 mL of various solvents (e.g., water, ethanol, dichloromethane, hexane) in separate vials.
- Observe the dissolution at room temperature and with gentle heating.
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.
 - Record the spectrum over the range of 4000-400 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6).
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a high-field NMR spectrometer.
 - For ^{19}F NMR, use a suitable reference standard.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
 - Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode to confirm the mass of the butylammonium cation.

Safety and Handling

1-Butanamine is a flammable liquid and is corrosive. The hydrofluoride salt, while likely a solid, should be handled with care. The primary hazard associated with **1-Butanamine, hydrofluoride** is the potential for exposure to hydrofluoric acid upon decomposition or in solution. Hydrofluoric acid is extremely toxic and corrosive, causing severe burns that may not be immediately painful.

Handling Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile over neoprene), safety goggles, and a lab coat.
- Have a calcium gluconate gel or solution readily available as a first aid measure for skin contact with hydrofluoric acid.
- Avoid inhalation of dust or vapors.
- Keep away from heat, sparks, and open flames.

Conclusion

This technical guide provides an initial characterization of **1-Butanamine, hydrofluoride**, compiling available data and proposing standardized experimental protocols for its synthesis and analysis. While specific experimental data for the hydrofluoride salt is limited, the information provided for the parent amine, along with the proposed characterization workflow, offers a solid foundation for researchers and professionals. Further experimental investigation is required to fully elucidate the physicochemical and spectroscopic properties of this compound.

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